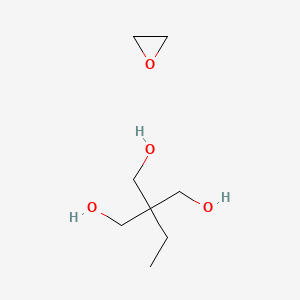Trimethylolpropane ethoxylate
CAS No.: 29860-47-7
Cat. No.: VC7965808
Molecular Formula: C8H18O4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29860-47-7 |
|---|---|
| Molecular Formula | C8H18O4 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane |
| Standard InChI | InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2 |
| Standard InChI Key | RSROEZYGRKHVMN-UHFFFAOYSA-N |
| SMILES | CCC(CO)(CO)CO.C1CO1 |
| Canonical SMILES | CCC(CO)(CO)CO.C1CO1 |
Introduction
Chemical Structure and Synthesis
Molecular Structure
TMPETA (CAS 28961-43-5) is an ethoxylated derivative of trimethylolpropane triacrylate, with the IUPAC name 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate . Its structure comprises a central trimethylolpropane core ethoxylated with polyethylene glycol (PEG) chains, terminated by three acrylate functional groups. The degree of ethoxylation varies, leading to differences in molecular weight (e.g., 428.5 g/mol for shorter chains vs. ~693 g/mol for higher ethoxylation) .
The canonical SMILES representation, CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C, highlights its branched architecture and reactive acrylate termini . This design confers high crosslinking efficiency, making TMPETA a preferred monomer in polymer networks.
Synthesis Methods
TMPETA is synthesized via ethoxylation of trimethylolpropane followed by acrylation. The process involves:
-
Ethoxylation: Reaction of trimethylolpropane with ethylene oxide under basic conditions to introduce PEG chains.
-
Acrylation: Esterification of the hydroxyl termini with acrylic acid or acryloyl chloride, catalyzed by acid scavengers like triethylamine .
Variations in ethylene oxide units and reaction conditions yield products with tailored molecular weights and viscosities. For instance, TMPETA with average M_w ~693 exhibits enhanced flexibility compared to lower-M_w variants .
Physical and Chemical Properties
TMPETA’s properties are critical for its industrial performance:
The compound’s low volatility (boiling point >150°C) and high flash point (>110°C) ensure safe handling in industrial settings . Its refractive index (~1.47) aligns with optical applications, such as light-curable dental resins .
Industrial Applications
UV-Curable Coatings
TMPETA’s rapid polymerization under UV light enables its use in coatings for electronics, packaging, and automotive finishes. The acrylate groups undergo radical-induced crosslinking, forming durable, glossy surfaces resistant to abrasion and chemicals .
Adhesives and Sealants
In adhesive formulations, TMPETA enhances bond strength and flexibility. Its trifunctional reactivity allows dense crosslinking, improving resistance to thermal cycling and moisture .
3D Printing Resins
TMPETA is a key monomer in stereolithography (SLA) resins. Its ethoxylated chains reduce shrinkage during curing, enabling high-resolution prints with mechanical stability .
Composite Materials
As a reactive diluent in fiber-reinforced composites, TMPETA lowers viscosity during processing while enhancing interfacial adhesion between matrix and fibers .
Biomedical Research and Applications
Biocompatible Polymer Synthesis
A landmark study synthesized a biodegradable polymer by reacting TMPETA (M_w 692 or 912) with trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) via Michael addition . Eight formulations were tested, varying molecular weight and diethylamine (DEA) catalyst concentration (0.5–2.0 wt%).
Mechanical and Biological Properties
| Group | M_w of TMPETA | DEA (wt%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Cell Viability (%) |
|---|---|---|---|---|---|
| 1 | 692 | 0.5 | 12.3 ± 1.2 | 45.2 ± 3.8 | 98 ± 2 |
| 2 | 692 | 1.0 | 10.1 ± 0.9 | 38.7 ± 2.9 | 95 ± 3 |
| 3 | 692 | 1.5 | 8.7 ± 0.7 | 32.1 ± 2.1 | 89 ± 4 |
| 4 | 692 | 2.0 | 7.2 ± 0.5 | 28.4 ± 1.8 | 82 ± 5 |
| 5 | 912 | 0.5 | 15.6 ± 1.4 | 52.3 ± 4.1 | 99 ± 1 |
| 6 | 912 | 1.0 | 13.8 ± 1.1 | 48.9 ± 3.6 | 97 ± 2 |
| 7 | 912 | 1.5 | 11.5 ± 0.8 | 41.2 ± 3.0 | 93 ± 3 |
| 8 | 912 | 2.0 | 9.9 ± 0.6 | 35.7 ± 2.5 | 88 ± 4 |
Higher M_w (912) and lower DEA (0.5%) yielded optimal mechanical strength (15.6 MPa) and near-perfect cell viability (99%) . Surface hydrophilicity (water contact angle ~65°) promoted protein adsorption and stem cell adhesion, underscoring TMPETA’s potential in bone tissue engineering.
Regulatory and Environmental Impact
TMPETA falls under TSCA R&D Exemption in the U.S., restricting non-exempt commercial use without consent . Biodegradability studies indicate partial breakdown via ester hydrolysis, but long-term ecological impacts require further assessment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume